
3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry due to their diverse set of properties . The tetrahydroquinoline part of the molecule is a type of heterocyclic compound, which are often bioactive and are found in many important drugs .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of anilines with malonic acid equivalents . Other methods might involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecule likely has a complex structure due to the presence of multiple functional groups including a sulfonamide group, a tetrahydroquinoline group, and a propoxy group .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse due to the presence of multiple reactive sites. For example, the sulfonamide group might undergo hydrolysis, substitution, or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar sulfonamide group and the nonpolar propoxy group .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel sulfonamide compounds have been synthesized and characterized, showing significant antimicrobial activity against various bacterial strains and fungal spores. The study highlights the potential of these compounds in developing new antimicrobial agents (Vanparia et al., 2010).
- Another research focused on the structural basis of interaction between carbonic anhydrase and tetrahydroisoquinolin-2-ylsulfonamides, providing insights for designing selective inhibitors for therapeutic applications (Mader et al., 2011).
Biological Applications
- Studies on 4-anilinoquinazolines as inhibitors of cardiac troponin I–interacting kinase (TNNi3K) have provided new understanding of structure-activity relationships, suggesting their potential in cardiac therapy (Asquith et al., 2020).
- Research on N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes demonstrated enhanced antibacterial and antifungal activity upon metal complexation, indicating the relevance of these compounds in antimicrobial strategies. The study also highlighted their DNA interaction, suggesting potential applications in drug design (Kharwar & Dixit, 2021).
Anticancer and Anti-HIV Activities
- The synthesis and evaluation of new 2-mercaptobenzenesulfonamides were reported, with some compounds showing promising in vitro anticancer and anti-HIV activities. This research underscores the therapeutic potential of sulfonamide derivatives in cancer and HIV treatment (Pomarnacka & Kornicka, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-11-26-19-9-7-17(12-14(19)2)27(24,25)21-16-6-8-18-15(13-16)5-10-20(23)22(18)3/h6-9,12-13,21H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMHJLNFJSTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)
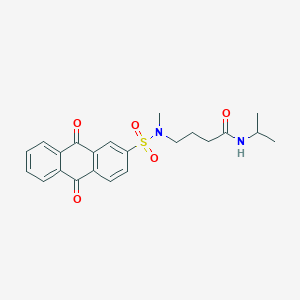
![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)
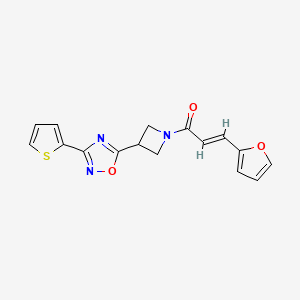
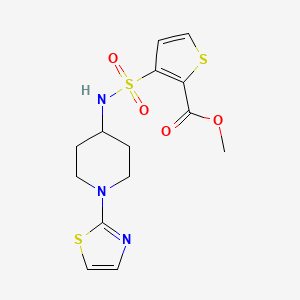
methanone](/img/structure/B2966947.png)


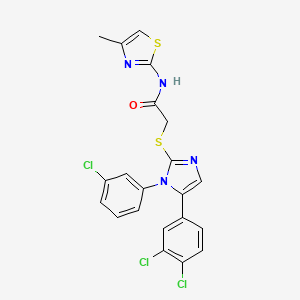

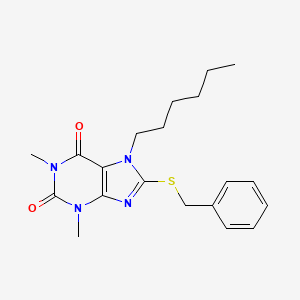

![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)